[1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol, also known as DCHMT, is a synthetic compound that has been used in scientific research since its synthesis in the early 2000s. DCHMT is a member of the triazole class of compounds and is notable for its ability to inhibit the enzyme dihydrofolate reductase (DHFR). This inhibition allows DCHMT to be used in laboratory experiments to study the effects of DHFR inhibition on cellular processes. In
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
This compound shows promise in antiviral research due to the indole derivatives’ ability to inhibit virus replication. Indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses, suggesting that this compound could be explored for similar antiviral properties .
Anti-inflammatory Research
The indole nucleus, which is present in this compound, is known for its anti-inflammatory properties. This makes it a valuable candidate for the development of new anti-inflammatory drugs, potentially aiding in the treatment of chronic inflammatory diseases .
Anticancer Potential
Indole derivatives are also recognized for their anticancer activities. The structural features of this compound could be exploited to design and synthesize new molecules with potential use in cancer therapy, targeting various pathways involved in tumor development and progression .
Antimicrobial Studies
The compound’s indole core is associated with antimicrobial activity. It could serve as a scaffold for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi, which is a growing concern in public health .
Neuroprotective Effects
Research into neurodegenerative diseases could benefit from this compound due to the neuroprotective effects observed in some indole derivatives. It may contribute to the discovery of treatments for conditions like Alzheimer’s and Parkinson’s disease .
Enzyme Inhibition
This compound has been synthesized and tested as a potential inhibitor of human monoamine oxidase (MAO) A and B. MAO inhibitors are important in the treatment of various psychiatric and neurological disorders, including depression and anxiety .
Drug Development and Pharmacokinetics
The compound’s structure allows for high affinity binding to multiple receptors, which is crucial in drug development. It can be used to study drug-receptor interactions, absorption, distribution, metabolism, and excretion (ADME) profiles, leading to the creation of more effective pharmaceuticals .
Eigenschaften
IUPAC Name |
[1-(3,4-dichlorophenyl)-5-(hydroxymethyl)triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O2/c11-7-2-1-6(3-8(7)12)15-10(5-17)9(4-16)13-14-15/h1-3,16-17H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGAYCNQKIBAIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=C(N=N2)CO)CO)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.